(2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
(2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a nitrophenyl group, and a tetrahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the condensation of 7-methoxy-1-tetralone with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides, thiolates, or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s binding affinity to various receptors or enzymes. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(3-nitrophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
- E-methyl-3(2-nitrophenyl) acrylate
Uniqueness
(2E)-7-Methoxy-2-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific structural features, such as the combination of a methoxy group and a nitrophenyl group on a tetrahydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2E)-7-methoxy-2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-16-8-7-13-5-6-14(18(20)17(13)11-16)9-12-3-2-4-15(10-12)19(21)22/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKARANGCUIMA-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(=CC3=CC(=CC=C3)[N+](=O)[O-])C2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C2=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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